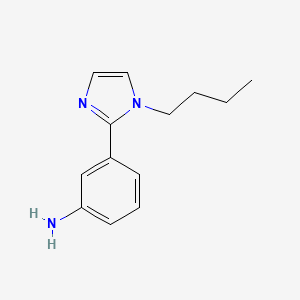
3-(1-butyl-1H-imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-butyl-1H-imidazol-2-yl)aniline” is a chemical compound with the CAS Number: 1179785-95-5 . It has a molecular weight of 215.3 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17N3/c1-2-3-8-16-9-7-15-13(16)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8,14H2,1H3 . This indicates the presence of 13 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms in the molecule . Physical and Chemical Properties Analysis
“this compound” is an oil in its physical form . It has a molecular weight of 215.3 .Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
Fluorescent Chemosensors : Derivatives of imidazoles, like 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, have been synthesized and used as chemosensors for aluminum ions in living cells. They exhibit high selectivity and sensitivity, with detection limits in the nanomolar range (Shree et al., 2019).
Detection of Iron Ions : A study synthesized compounds like 4-(2-bromophenyl-4,5-diphenyl-imidazol-1-yl)aniline as probes for detecting iron ions in aqueous solutions through UV-spectrophotometry and fluorescence spectrometry. These probes showed a high selectivity and sensitivity, indicating their potential for environmental and biological applications (Shi et al., 2019).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones have been synthesized and screened for in vitro antibacterial and antifungal activities. These compounds exhibited promising results against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Desai et al., 2011).
Catalysis in Organic Reactions
Catalytic Applications : Imidazolyl-salicylaldimine iron complexes have been synthesized and used as catalysts for ethylene reactions. These complexes showed promising results in oligomerization and polymerization of ethylene, which can be important in industrial processes (Yankey et al., 2014).
Cross-Coupling Reactions : Pd(II) complexes bearing chelating ligands derived from imidazoles have been synthesized and evaluated for their catalytic activities in cross-coupling reactions. They have shown efficiency in producing unsymmetrical ketones and biaryls, important in pharmaceutical and materials science (Sudharsan & Suresh, 2018).
Zukünftige Richtungen
Imidazole compounds have a broad range of chemical and biological properties and are key components to functional molecules used in a variety of everyday applications . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of new drugs using imidazole compounds, including “3-(1-butyl-1H-imidazol-2-yl)aniline”, could be a promising future direction .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which include 3-(1-butyl-1h-imidazol-2-yl)aniline, have a broad range of biological activities . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects
Biochemische Analyse
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the imidazole derivative .
Cellular Effects
Imidazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on imidazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Imidazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Imidazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Imidazole derivatives are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Imidazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-(1-butylimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-3-8-16-9-7-15-13(16)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHJJGOYWNDWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)
![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)
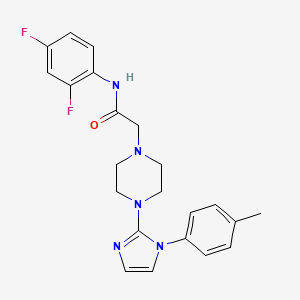
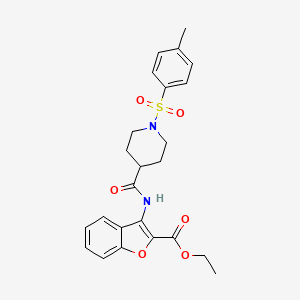
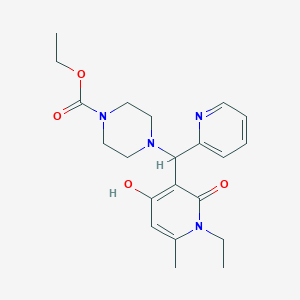
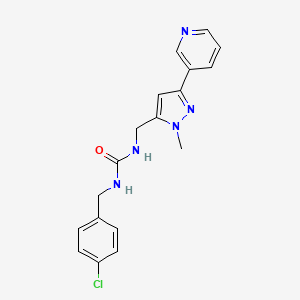
![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

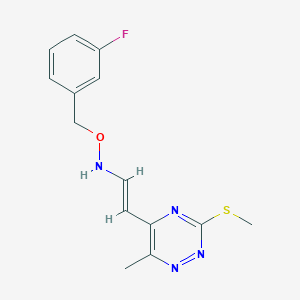


![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)
